1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol
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Overview
Description
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol is a chemical compound with a complex structure that includes chlorophenyl and chlorophenoxy groups
Preparation Methods
The synthesis of 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-chlorobenzyl mercaptan under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol can be compared with similar compounds such as:
1-(4-Chlorophenoxy)-2,3-epoxypropane: An intermediate in its synthesis.
4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates.
1-(4-(4-Chlorophenoxy)phenyl)ethanone: Another compound with chlorophenoxy and chlorophenyl groups.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2S/c17-13-3-1-12(2-4-13)10-21-11-15(19)9-20-16-7-5-14(18)6-8-16/h1-8,15,19H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCRSQDWRXBLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(COC2=CC=C(C=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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